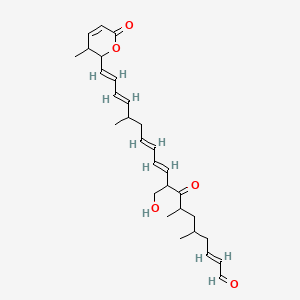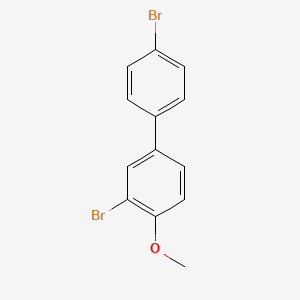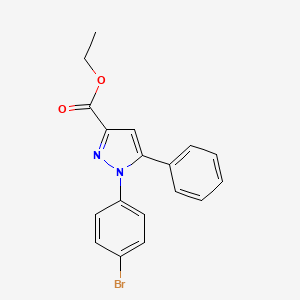
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester typically involves the reaction of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl and phenyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester include:
1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
1H-Pyrazole-3-carboxylic acid, 1-(4-fluorophenyl)-5-phenyl-, ethyl ester: Contains a fluorine atom in place of bromine.
1H-Pyrazole-3-carboxylic acid, 1-(4-methylphenyl)-5-phenyl-, ethyl ester:
Properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)15-10-8-14(19)9-11-15/h3-12H,2H2,1H3 |
InChI Key |
FQFOAZVQXIKFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
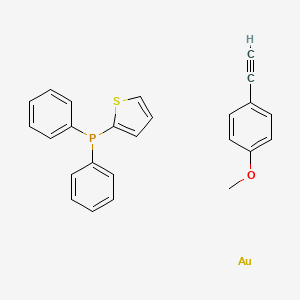
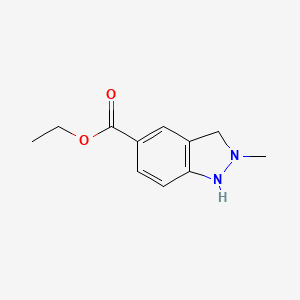

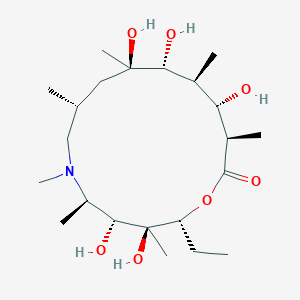
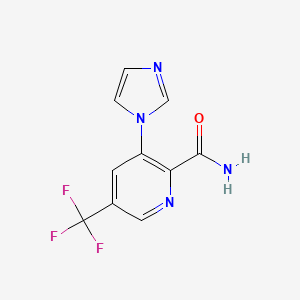
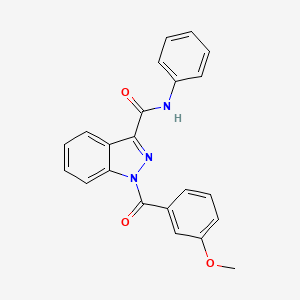
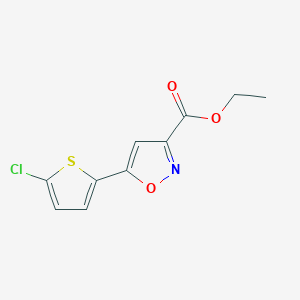
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
